Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl)
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Overview
Description
Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) is a cyclic peptide that has gained significant attention in the scientific community due to its potential applications in drug development. This peptide has a unique structure that makes it an attractive target for research in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) is not fully understood. However, it is believed that the peptide acts by disrupting protein-protein interactions and modulating enzyme activity. The cyclic structure of the peptide allows it to bind to specific target proteins and inhibit their function.
Biochemical and Physiological Effects:
Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) has been shown to have a wide range of biochemical and physiological effects. The peptide has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. It has also been shown to modulate enzyme activity and inhibit protein-protein interactions.
Advantages and Limitations for Lab Experiments
One of the main advantages of Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) is its unique cyclic structure, which allows it to bind to specific target proteins and inhibit their function. This makes it an attractive target for drug development. However, the synthesis of the peptide can be challenging, and the yield can be low. Additionally, the peptide can be unstable in certain conditions, which can limit its use in lab experiments.
Future Directions
There are several future directions for research on Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl). One area of research is the development of new synthesis methods that can improve the yield and stability of the peptide. Another area of research is the identification of new target proteins that the peptide can bind to and inhibit. Additionally, the peptide can be modified to improve its pharmacokinetic properties and reduce its toxicity. Finally, the peptide can be studied for its potential applications in drug delivery and as a diagnostic tool.
Conclusion:
Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) is a cyclic peptide that has potential applications in drug development. The peptide has a unique structure that allows it to bind to specific target proteins and inhibit their function. While the synthesis of the peptide can be challenging, it has been extensively studied for its antimicrobial, anticancer, and anti-inflammatory properties. Future research on the peptide will focus on the development of new synthesis methods, identification of new target proteins, and its potential applications in drug delivery and as a diagnostic tool.
Synthesis Methods
The synthesis of Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) involves the use of solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled using a resin-bound amino acid as the starting material. The peptide is then cleaved from the resin and cyclized using a coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The yield of the synthesis can be improved by using a protecting group for the side chains of the amino acids.
Scientific Research Applications
Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) has been extensively studied for its potential applications in drug development. The peptide has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. It has also been studied for its ability to inhibit protein-protein interactions and modulate enzyme activity.
properties
IUPAC Name |
(2R)-2-[(2-aminoacetyl)amino]-4-methyl-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethylidene]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide;trihydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46N6O6.3H2O/c1-22(2)15-26(21-41)37-33(45)29(18-25-13-9-6-10-14-25)39-31(43)20-36-32(44)28(17-24-11-7-5-8-12-24)40-34(46)27(16-23(3)4)38-30(42)19-35;;;/h5-14,20-23,26-29H,15-19,35H2,1-4H3,(H,37,45)(H,38,42)(H,39,43)(H,40,46);3*1H2/t26-,27+,28-,29-;;;/m0.../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJMKVHHVIXJQR-NSGWDPASSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)CN.O.O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C=NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)CN.O.O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N6O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
128050-89-5 |
Source
|
Record name | Cyclo(phenylalanyl-leucyl-glycyl-leucyl-phenylalanyl-glycyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128050895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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